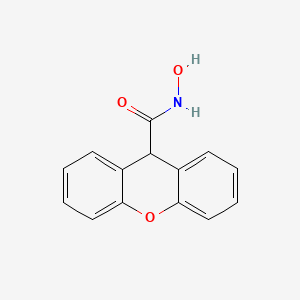
N-hydroxy-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-hydroxy-9H-xanthene-9-carboxamide” is a chemical compound with the CAS Number: 1070670-52-8 . Its molecular weight is 241.25 .
Molecular Structure Analysis
The InChI code for “N-hydroxy-9H-xanthene-9-carboxamide” is 1S/C14H11NO3/c16-14 (15-17)13-9-5-1-3-7-11 (9)18-12-8-4-2-6-10 (12)13/h1-8,13,17H, (H,15,16) .Physical And Chemical Properties Analysis
“N-hydroxy-9H-xanthene-9-carboxamide” has a molecular weight of 241.25 .Applications De Recherche Scientifique
Antioxidant Activity
N-hydroxy-9H-xanthene-9-carboxamide: derivatives have been studied for their potential as antioxidants. These compounds can counteract oxidative stress by modulating the Nrf2 pathway in inflamed human macrophages . This is particularly important as oxidative stress is implicated in various diseases, including neurodegenerative disorders and cancer.
Anti-inflammatory Applications
The anti-inflammatory properties of xanthone derivatives make them candidates for treating chronic inflammation-related conditions . By inhibiting pro-inflammatory pathways, these compounds could potentially be used to treat diseases like arthritis or inflammatory bowel disease.
Cancer Research
Xanthones, including N-hydroxy-9H-xanthene-9-carboxamide , show promise in cancer research due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells . Their role in cancer chemoprevention and therapy is an active area of research, with studies focusing on their mechanism of action and potential synergies with existing treatments.
Neuroprotective Effects
Research suggests that xanthone derivatives may have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Their ability to modulate oxidative stress and inflammation could help in protecting neuronal cells from damage.
Modulation of Metabolic Enzymes
Xanthone compounds have been shown to modulate the activity of various metabolic enzymes, including α-glucosidase . This could have implications for the treatment of metabolic disorders, such as diabetes, by regulating blood sugar levels.
Synthetic Methodologies
The synthesis of N-hydroxy-9H-xanthene-9-carboxamide and its derivatives is crucial for their application in medicinal chemistry. Recent advancements in synthetic methodologies allow for the efficient production of these compounds, which is essential for their study and potential therapeutic use .
Safety and Hazards
The safety data sheet for a similar compound, 9H-xanthene-9-carboxamide, indicates that it is toxic if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . If swallowed, it is advised to immediately call a poison center or doctor/physician .
Propriétés
IUPAC Name |
N-hydroxy-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-14(15-17)13-9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)13/h1-8,13,17H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUVQBMMAOHWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1070670-52-8 |
Source


|
| Record name | N-hydroxy-9H-xanthene-9-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

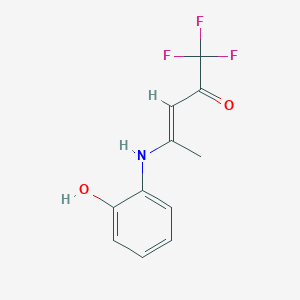

![N-(3-chlorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2594184.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594185.png)
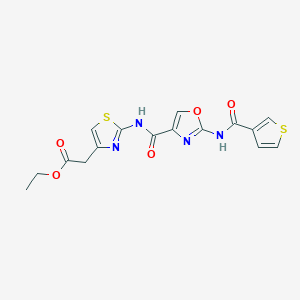
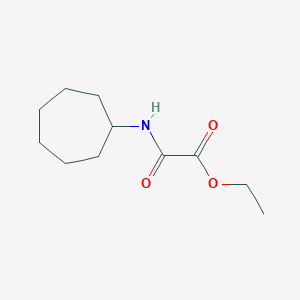
![5-[4-(Difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2594188.png)
![4-N-[(5-Chloropyrazin-2-yl)methyl]benzene-1,4-dicarboxamide](/img/structure/B2594189.png)
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2594193.png)
![4-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2594196.png)
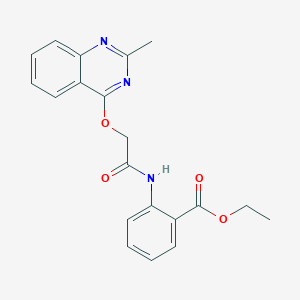

![1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2594202.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2594204.png)